8-(Piperazin-1-yl)isoquinoline CAS 936643-79-7 properties
8-(Piperazin-1-yl)isoquinoline CAS 936643-79-7 properties
An In-depth Technical Guide to 8-(Piperazin-1-yl)isoquinoline (CAS 936643-79-7): A Privileged Scaffold for Drug Discovery
Introduction and Strategic Significance
The isoquinoline core, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, represents a "privileged structure" in the field of medicinal chemistry.[1] This scaffold is prevalent in a vast number of natural alkaloids and synthetic compounds, exhibiting a remarkable breadth of biological activities.[1][2] Derivatives of isoquinoline have demonstrated therapeutic potential across numerous disease areas, including oncology, infectious diseases, cardiovascular conditions, and central nervous system (CNS) disorders.[1][3][4] Their applications range from antihypertensives like debrisoquine to vasodilators such as papaverine.[5]
The piperazine ring is another critical pharmacophore in modern drug design. Its inclusion in a molecular structure often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. Furthermore, the two nitrogen atoms of the piperazine ring can engage in crucial hydrogen bonding interactions with biological targets and provide a versatile handle for synthetic modification.
The compound 8-(Piperazin-1-yl)isoquinoline (CAS 936643-79-7) is a strategic amalgamation of these two powerful motifs. By positioning the piperazine moiety at the 8-position of the isoquinoline nucleus, a unique chemical entity is created with significant potential for novel pharmacological activity. This guide serves as a comprehensive technical resource for researchers and drug development professionals, providing insights into the synthesis, characterization, and potential applications of this promising compound, grounded in the extensive knowledge base of its constituent scaffolds.
Physicochemical and Structural Properties
While specific experimental data for 8-(Piperazin-1-yl)isoquinoline is not extensively published, its core properties can be reliably predicted based on the well-characterized nature of the isoquinoline and piperazine rings. The compound is commercially available, typically as a hydrochloride salt, which enhances its stability and solubility in aqueous media.[6]
| Property | Value / Expected Characteristic | Rationale / Source |
| CAS Number | 936643-79-7 | [6] |
| Molecular Formula | C₁₃H₁₅N₃ | Calculated |
| Molar Mass | 213.28 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature. | Analogy to similar structures. |
| Solubility | Free Base: Low solubility in water; soluble in common organic solvents (e.g., ethanol, chloroform).[7] HCl Salt: Soluble in water and dilute acids.[2] | The parent isoquinoline is poorly soluble in water but dissolves in dilute acids.[2] The HCl salt form significantly increases aqueous solubility. |
| Basicity (pKa) | The isoquinoline nitrogen is weakly basic (pKa of parent isoquinoline ≈ 5.14).[2] The piperazine nitrogens are more basic (pKa of piperazine ≈ 9.8 and 5.6). | Protonation is expected to occur readily in acidic conditions, primarily on the more basic external piperazine nitrogen. |
Synthesis and Purification: A Proposed Methodology
A robust synthetic route to 8-(Piperazin-1-yl)isoquinoline can be proposed based on established methodologies for analogous compounds, such as the synthesis of its 1-substituted isomer.[8] The most direct and logical approach is a nucleophilic aromatic substitution (SₙAr) reaction.
Proposed Synthetic Pathway
The synthesis involves the reaction of an 8-haloisoquinoline (e.g., 8-chloroisoquinoline or 8-bromoisoquinoline) with piperazine. The halogen at the 8-position serves as a leaving group, which is displaced by one of the nitrogen atoms of the piperazine nucleophile.
Caption: Proposed synthesis of 8-(Piperazin-1-yl)isoquinoline via SₙAr.
Detailed Experimental Protocol
This protocol is a self-validating workflow designed for the synthesis and purification of the target compound.
Objective: To synthesize 8-(Piperazin-1-yl)isoquinoline from 8-chloroisoquinoline.
Materials:
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8-Chloroisoquinoline (1.0 eq)
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Piperazine (≥ 5.0 eq)
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Isopropanol (or a similar high-boiling solvent like diglyme)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Dichloromethane (DCM) and Methanol (MeOH) for elution
Procedure:
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Reaction Setup:
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 8-chloroisoquinoline (1.0 eq) and isopropanol.
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Add piperazine (at least 5 equivalents).
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Causality: Using a large excess of piperazine is crucial. It serves as both the nucleophile and the base to neutralize the HCl generated during the reaction, preventing the protonation of the unreacted nucleophile and driving the reaction to completion.
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-
Reaction Execution:
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Heat the reaction mixture to reflux and maintain for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 8-chloroisoquinoline spot is consumed.
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-
Work-up and Isolation:
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Cool the reaction mixture to room temperature.
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Remove the solvent (isopropanol) under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic species) and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
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-
Purification:
-
Purify the crude material using silica gel column chromatography.
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Rationale: This is the standard method for separating the desired product from excess piperazine and any potential side products.
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A gradient elution system, starting with 100% DCM and gradually increasing the polarity by adding MeOH (e.g., 0-10% MeOH in DCM), is typically effective.
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Collect fractions containing the pure product (as determined by TLC) and concentrate to yield 8-(Piperazin-1-yl)isoquinoline as the free base.
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Analytical Characterization
Rigorous analytical techniques are required to confirm the structure and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show a complex set of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the isoquinoline ring. Two distinct signals, likely broad singlets or triplets, would appear in the aliphatic region (typically 2.5-4.0 ppm) for the two sets of non-equivalent methylene (-CH₂) protons of the piperazine ring. The integration of these regions should correspond to a 6H (aromatic) to 8H (aliphatic) ratio.
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¹³C NMR: The spectrum will display signals for the nine aromatic carbons of the isoquinoline core and two signals for the aliphatic carbons of the piperazine ring.
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Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) is essential for confirming the molecular formula.[9] The expected exact mass for the protonated molecule [M+H]⁺ (C₁₃H₁₆N₃⁺) would be calculated and compared to the experimental value.
-
-
Purity Assessment:
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High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the final compound, typically aiming for >95% for research applications.
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Potential Biological Activity and Applications
The true value of 8-(Piperazin-1-yl)isoquinoline lies in its potential as a lead structure for drug discovery. The rationale for its investigation is built upon the extensive pharmacology of its parent scaffolds.
Key Therapeutic Areas for Investigation
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Central Nervous System (CNS) Disorders: The structural isomer, 1-(piperazin-1-yl)isoquinoline, has been investigated as a potent and selective D3 dopamine receptor agonist, with potential applications in treating conditions like Parkinson's disease.[8] Given this precedent, the 8-substituted isomer is a prime candidate for screening against a panel of CNS receptors, including dopamine and serotonin receptor subtypes. Several tetrahydroisoquinoline derivatives have also been linked to the neurochemistry of Parkinson's disease.[2]
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Oncology: Isoquinoline derivatives are a rich source of anticancer agents.[1] They have been shown to inhibit critical cancer-related pathways, including serine/threonine kinase Akt signaling and DNA topoisomerase activity, and to interfere with microtubule dynamics.[1] The piperazine moiety is also a common feature in many approved kinase inhibitors. The unique topology of 8-(piperazin-1-yl)isoquinoline makes it a compelling candidate for screening in various cancer cell lines.
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Infectious Diseases: The isoquinoline ring is the core of many alkaloids with demonstrated antimicrobial, antifungal, antiviral, and antiparasitic properties.[1][3] This compound could be evaluated for its potential as a novel anti-infective agent.
Caption: Potential therapeutic applications stemming from the core scaffold.
Conclusion
8-(Piperazin-1-yl)isoquinoline, CAS 936643-79-7, stands as a compound of high interest for chemical and pharmaceutical research. While specific, publicly available experimental data on this particular isomer is limited, a robust framework for its synthesis, purification, and characterization can be confidently established from the well-documented chemistry of its components. By strategically combining the pharmacologically validated isoquinoline nucleus with the versatile piperazine moiety, this molecule offers a promising starting point for the development of novel therapeutics, particularly in the areas of CNS disorders and oncology. This guide provides the foundational knowledge and procedural rationale necessary for scientists to embark on the exploration of this intriguing molecular scaffold.
References
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Scribd. (2019). Applications of Isoquinoline and Quinoline Derivatives. Available at: [Link]
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Sharma, V., et al. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. Available at: [Link]
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El-Sayed, N. N. E., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega. Available at: [Link]
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Tarnowski, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]
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Wikipedia. Isoquinoline. Available at: [Link]
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Anand, A., et al. (2014). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central - NIH. Available at: [Link]
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Chen, J., et al. Assembly of Isoquinolines via CuI-catalyzed Coupling of β-Keto Esters and 2-Halobenzylamines. Available at: [Link]
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Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]
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CamScanner Document. (2020). Isoquinoline Synthesis. Available at: [Link]
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PubChem. 1-(Piperazin-1-yl)isoquinoline. Available at: [Link]
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